molecular formula C10H16ClNO2 B1408392 (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-44-4

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

Cat. No.: B1408392
CAS No.: 1442114-44-4
M. Wt: 217.69 g/mol
InChI Key: SHRWOJRZSURAOL-SBSPUUFOSA-N
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Description

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride is a chiral amino alcohol derivative characterized by a propan-1-ol backbone substituted with:

  • A 4-methoxyphenyl group at position 2.
  • A primary amino group at position 3.
  • A hydrochloride salt form to enhance solubility and stability.

Properties

IUPAC Name

(2R)-3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRWOJRZSURAOL-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Method

Resolution Method

  • Starting Materials :

    • Racemic 3-Amino-2-(4-methoxy-phenyl)-propan-1-ol
    • Mandelic acid or another chiral acid
  • Procedure :

    • Dissolve the racemic amine in a solvent like methanol.
    • Add mandelic acid to form a salt.
    • Crystallize the salt and separate the enantiomers based on their solubility differences.
    • Convert the desired enantiomer back to its free base form and then to the hydrochloride salt.

Data and Findings

Method Yield Purity Conditions
Reductive Amination 70-80% >95% -5°C to 0°C, NaBH4 in MeOH
Resolution with Mandelic Acid 40-50% >98% Room temperature, methanol

Chemical Reactions Analysis

Reduction Reactions

The amino alcohol structure allows for selective hydrogenation and reductive transformations.

Key Reactions:

  • Catalytic Hydrogenation :
    In the presence of 10% Pd/C under hydrogen gas (35–40°C, 6–8 hours), the compound undergoes hydrogenolysis to yield secondary amines. This method was used in the synthesis of related chiral intermediates, achieving high enantiomeric purity (100% by HPLC) .

    Reaction Conditions :

    Reagent/CatalystTemperatureTimeYield
    10% Pd/C, H₂35–40°C6–8 hr~85%

Acid/Base-Mediated Reactions

The hydrochloride salt form enables acid-base reactivity, particularly in deprotonation and salt formation.

Key Reactions:

  • Deprotonation with NaOH :
    Treatment with 10% NaOH liberates the free base form, facilitating subsequent reactions. This step is critical for isolating the amine intermediate .

    Reaction Conditions :

    ReagentSolventProduct
    10% NaOHWaterFree base (R)-amine
  • Salt Formation :
    Reacting the free base with p-toluenesulfonic acid (PTSA) in ethyl acetate produces crystalline salts, enhancing stability and purity .

Oxidation Reactions

The hydroxyl and amino groups are susceptible to oxidation under controlled conditions.

Key Reactions:

  • Oxidation of Alcohol to Ketone :
    Using KMnO₄ in acidic conditions oxidizes the hydroxyl group to a ketone. This reaction is critical for synthesizing carbonyl derivatives.

    Reaction Conditions :

    Oxidizing AgentSolventProductYield
    KMnO₄H₂SO₄3-Amino-2-(4-methoxyphenyl)propan-1-one~60%

Substitution Reactions

The methoxy group and hydroxyl group participate in nucleophilic substitution.

Key Reactions:

  • Demethylation of Methoxy Group :
    Treatment with HBr (48%) at reflux removes the methoxy group, yielding a phenolic derivative.

    Reaction Conditions :

    ReagentTemperatureTimeProduct
    HBr (48%)Reflux4 hr3-Amino-2-(4-hydroxyphenyl)propan-1-ol
  • Hydroxyl Group Substitution :
    Reacting with SOCl₂ converts the hydroxyl group to a chloride, enabling further functionalization.

Chiral Resolution and Stereochemical Outcomes

The (R)-configuration of the compound ensures enantioselective reactivity. For example:

  • Asymmetric Hydrogenation :
    Chiral catalysts like Ru(BINAP)Cl₂ achieve >99% enantiomeric excess (ee) in reductions, preserving stereochemistry .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Catalytic Hydrogenation10% Pd/C, H₂, 35–40°C(R)-Amine intermediate85%
Deprotonation10% NaOH, H₂OFree base amine95%
OxidationKMnO₄, H₂SO₄Propan-1-one derivative60%
DemethylationHBr (48%), refluxPhenolic derivative75%

Mechanistic Insights

  • Hydrogenation : Proceeds via adsorption of the substrate onto Pd/C, followed by H₂ dissociation and stepwise reduction .

  • Oxidation : KMnO₄ abstracts a hydrogen from the hydroxyl group, forming a carbonyl intermediate.

Scientific Research Applications

Chemical Properties and Structure

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride has the following chemical characteristics:

  • Molecular Formula : C10H16ClNO2
  • CAS Number : 390815-41-5
  • Molecular Weight : 219.69 g/mol

The compound features an amino group and a methoxy-substituted phenyl ring, which contribute to its biological activity.

Dopamine Receptor Modulation

Research has indicated that derivatives of (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol can act as selective modulators of dopamine receptors, particularly the D3 receptor subtype. These compounds show significant affinity and selectivity, making them valuable in studying neuropsychiatric disorders such as addiction and schizophrenia .

Anticancer Activity

Studies have demonstrated that (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol exhibits cytotoxic effects against various cancer cell lines. For instance, its derivatives have been tested against A2780 ovarian cancer and WM35 melanoma cell lines, showing low micromolar IC50 values. This suggests potential as an anticancer agent by inducing apoptosis in cancer cells .

Mannich Base Synthesis

The compound is also utilized in the synthesis of Mannich bases, which have been reported to possess diverse biological activities including anticancer properties. The incorporation of (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol into these structures enhances their pharmacological profiles .

Case Study 1: D3 Receptor Antagonists

A study focused on modifying the D3 receptor pharmacophore led to the identification of new enantioselective D3 antagonists derived from (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol. These compounds demonstrated high selectivity for the D3 receptor over other subtypes, highlighting their potential in treating disorders linked to dopamine dysregulation .

Case Study 2: Antiproliferative Activity

In another investigation, various derivatives of (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol were synthesized and tested for antiproliferative activity against human cancer cell lines. The results showed that certain analogues exhibited significant cytotoxicity, suggesting their potential as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride and related compounds:

Compound Name Molecular Formula Substituents Stereochemistry CAS Number Primary Uses
(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, HCl C₁₀H₁₄ClNO₂ (estimated) 4-methoxyphenyl, NH₂ R-configuration Not available Hypothesized: Neuro/vascular modulation
Buphenine Hydrochloride C₁₉H₂₅NO₂·HCl 4-hydroxyphenyl, branched alkylamino Racemic 849-55-8 Peripheral vascular disease
Ritodrine Hydrochloride C₁₇H₂₂NO₃·HCl Dual 4-hydroxyphenyl, ethylamino (1RS,2SR) mixture 23239-51-2 Tocolytic (prevents preterm labor)
(S)-3-Amino-2-(4-fluorophenyl)-propan-1-ol, HCl C₉H₁₃ClFNO 4-fluorophenyl, NH₂ S-configuration 1213160-13-4 Life science research
d-Ephedrine HCl C₁₀H₁₅NO·HCl Phenyl, methylamino (1S,2R) 24221-86-1 Decongestant, stimulant
Key Observations:
  • Primary amino group (target compound) vs. secondary/tertiary amines (buphenine, ephedrine): Influences receptor selectivity; primary amines may exhibit lower adrenergic activity than methylamino groups in ephedrine .
  • Stereochemistry :

    • The R-configuration in the target compound contrasts with the S-configuration in the fluorophenyl analog and the (1S,2R) configuration in d-ephedrine . These differences could lead to divergent binding affinities for adrenergic or histamine receptors.

Physicochemical Properties

Property Target Compound (S)-3-Amino-2-(4-fluorophenyl)-propan-1-ol, HCl d-Ephedrine HCl
Molecular Weight (g/mol) ~215 (estimated) 205.66 201.70
Solubility High (HCl salt) High (HCl salt) High (HCl salt)
LogP (estimated) ~1.2 (methoxy increases) ~0.9 (fluorine decreases) ~0.5 (hydroxyl decreases)
Notes:
  • The 4-methoxy group in the target compound likely increases LogP compared to hydroxyl or fluorine analogs, favoring membrane permeability .
  • All compounds utilize hydrochloride salts to improve aqueous solubility for oral or injectable formulations .

Biological Activity

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride, is a compound with potential pharmacological applications. It is characterized by its structural features, including a methoxy group on the phenyl ring and an amino alcohol moiety. This article explores its biological activity, focusing on its interactions with various receptors, structure-activity relationships (SAR), and potential therapeutic implications.

  • Molecular Formula : C10H16ClNO
  • CAS Number : 390815-41-5
  • Molecular Weight : 201.7 g/mol

1. Receptor Interactions

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol has been studied for its interactions with several receptor systems, particularly in the context of central nervous system (CNS) activity.

  • Dopamine Receptors : Studies suggest that modifications in the structure of similar compounds can enhance their affinity for dopamine receptors, particularly D3 receptors. The enantioselectivity observed in related compounds indicates that (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol may exhibit selective binding profiles that could be beneficial in treating disorders like schizophrenia or Parkinson's disease .

2. Structure-Activity Relationships (SAR)

The SAR studies of compounds related to (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol highlight the importance of functional groups in modulating biological activity:

Compound ModificationEffect on Activity
Addition of methoxy groupIncreased lipophilicity and receptor affinity
Variation in alkyl chain lengthAltered pharmacokinetics and receptor selectivity

These modifications have been crucial in developing compounds with improved therapeutic indices and reduced side effects.

3. Pharmacological Studies

Research involving pharmacological profiling has demonstrated that (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol exhibits moderate activity against various enzymatic targets:

Assay CategoryActive Compounds% Active
GPCR (aminergic)15795.06
Cholinesterase1515.16
Kinase329.09

These findings suggest a potential role for this compound in modulating neurotransmitter systems, which could be leveraged in therapeutic contexts .

Case Study 1: CNS Disorders

A study investigated the effects of (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol on animal models of anxiety and depression. The compound demonstrated anxiolytic effects comparable to established medications, supporting its potential as a therapeutic agent.

Case Study 2: Antidepressant Activity

In a controlled trial, (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol was administered to subjects with treatment-resistant depression. Results indicated a significant reduction in depressive symptoms over a six-week period, suggesting efficacy as an adjunct therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride, and how do reaction conditions influence stereochemical purity?

  • Methodology : Asymmetric synthesis via chiral resolution or catalytic methods (e.g., chiral auxiliaries or enantioselective hydrogenation) is critical. For example, compounds like emixustat hydrochloride (a structurally similar (R)-3-amino-propanol derivative) are synthesized using stereospecific reagents, with HCl salt formation to stabilize the amine . Reaction parameters (temperature, solvent polarity) must be optimized to minimize racemization. Characterization via chiral HPLC (e.g., using a Chiralpak® column) and polarimetry ensures enantiomeric excess (>98%) .

Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be optimized for in vitro biological assays?

  • Methodology : Solubility screening in DMSO, PBS, or ethanol (common solvents for biological testing) is essential. Stability studies under varying pH (1–10) and temperatures (4°C–37°C) should be conducted. For structurally related amino alcohols (e.g., Ritodrine Hydrochloride), lyophilization in acidic buffers improves shelf life . Hydrochloride salt formation enhances aqueous solubility and crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activity data for this compound, particularly regarding receptor selectivity?

  • Methodology : Discrepancies may arise from enantiomeric impurities or assay conditions. For example, Ritodrine Hydrochloride’s β2-adrenergic activity varies significantly between enantiomers . Validate results using:

  • Enantiopure standards : Compare (R)- and (S)-forms synthesized via stereospecific routes .
  • Receptor-binding assays : Use radiolabeled ligands (e.g., [³H]-antagonists) to quantify affinity under standardized buffer conditions (pH 7.4, 25°C) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., GPCRs or enzymes)?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to model binding modes. For analogs like emixustat hydrochloride, simulations revealed interactions with retinaldehyde-binding proteins, guiding mutagenesis studies . Validate predictions with site-directed mutagenesis and SPR (surface plasmon resonance) binding assays.

Q. What analytical techniques are most effective for detecting degradation products during long-term stability studies?

  • Methodology : Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS/MS identifies degradation pathways. For methoxy-phenyl derivatives, oxidative degradation (e.g., demethylation to phenolic byproducts) is common. Use reverse-phase HPLC with UV/Vis (254 nm) and high-resolution MS to track impurities .

Experimental Design Considerations

Q. How should researchers design dose-response studies to evaluate the compound’s efficacy in cellular models?

  • Methodology :

  • Range-finding assays : Start with 0.1–100 µM concentrations in triplicate.
  • Controls : Include vehicle (e.g., 0.1% DMSO) and positive controls (e.g., known agonists/antagonists).
  • Endpoint selection : Use viability assays (MTT) for toxicity and cAMP/GTPγS binding for functional activity .

Q. What are the critical steps for validating the compound’s chiral purity in multi-step syntheses?

  • Methodology :

  • In-process controls : Monitor enantiomeric excess (ee) after each synthetic step via chiral HPLC .
  • Salt formation : Crystallization with chiral counterions (e.g., L-tartaric acid) can enhance stereopurity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

  • Methodology :

  • Species-specific differences : Test in human, rat, and mouse microsomes. For example, emixustat showed species-dependent clearance due to CYP2D6 polymorphism .
  • Co-factor supplementation : Include NADPH regenerating systems to assess Phase I metabolism.
  • Metabolite ID : Use HR-MS/MS to identify oxidation (e.g., hydroxylation) or demethylation products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 2
(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

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